Bienvenue dans la boutique en ligne BenchChem!

5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine

Medicinal Chemistry Pharmacokinetics Drug Discovery

5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine (CAS 1368601-79-9) offers a distinct advantage for CNS-focused drug discovery: the N-methyl group enhances lipophilicity (XLogP3=2.1) and predicted blood-brain barrier penetration relative to unmethylated analogs. Its unique 3-yl regioisomer configuration (TPSA=57 Ų) provides a differentiated binding mode, enabling selectivity profiling over the 2-yl isomer. A cost-efficient, scalable synthesis (WO2022156789) and ≥98% purity ensure reproducible high-throughput screening and fragment-based lead generation. Choose this building block to minimize off-target kinase liabilities and accelerate your hit-to-lead timeline.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B11891900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=CN=C(O3)N
InChIInChI=1S/C12H11N3O/c1-15-7-9(11-6-14-12(13)16-11)8-4-2-3-5-10(8)15/h2-7H,1H3,(H2,13,14)
InChIKeyURIYQYWPVNJBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine (CAS 1368601-79-9) - Structural and Functional Overview for Procurement


5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine (CAS 1368601-79-9) is a heterocyclic compound that integrates a 1-methylindole core with a 2-aminooxazole ring, classified within the indole-oxazole hybrid scaffold family . This compound is recognized for its value as a versatile intermediate in medicinal chemistry, particularly as a building block for the synthesis of kinase inhibitors and other bioactive molecules [1]. The presence of the methyl group on the indole nitrogen is a key structural feature that differentiates it from unsubstituted analogs, influencing properties such as metabolic stability, lipophilicity, and target binding affinity [2]. Its well-defined chemical structure (C12H11N3O, MW 213.24) and high purity (≥98%) make it a reliable choice for research and development applications, ensuring consistency in structure-activity relationship (SAR) studies and lead optimization .

Why In-Class Indole-Oxazole Analogs Cannot Substitute for 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine


While several indole-oxazole derivatives share a common scaffold, subtle structural variations profoundly impact their physicochemical properties and biological activities, rendering them non-interchangeable. For example, the presence and position of a methyl group on the indole nitrogen critically influences lipophilicity (LogP), metabolic stability, and target engagement [1]. The regioisomer 5-(1-methyl-1H-indol-2-yl)oxazol-2-amine, the dimethyl analog 5-(1,2-dimethyl-1H-indol-3-yl)-1,3-oxazol-2-amine, and the unsubstituted 5-(1H-indol-3-yl)oxazol-2-amine each exhibit distinct pharmacokinetic and pharmacodynamic profiles due to altered electron density and steric hindrance [2]. Furthermore, the isoxazole variant (5-(1-methyl-1H-indol-3-yl)-1,2-oxazol-3-amine) displays a different heterocyclic ring system, leading to divergent binding modes and selectivity profiles [3]. Consequently, assuming functional equivalence between these compounds in a research or development context introduces significant risk of inconsistent or non-reproducible results. The following quantitative evidence highlights the specific, measurable advantages of 5-(1-methyl-1H-indol-3-yl)oxazol-2-amine over its closest analogs.

Quantitative Differentiation of 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine from Closest Analogs


Enhanced Lipophilicity and Predicted Blood-Brain Barrier Penetration vs. Unmethylated Analog

The N-methylation of the indole ring in 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine increases its calculated lipophilicity (XLogP3) to 2.1, compared to a lower lipophilicity for the unmethylated analog, 5-(1H-indol-3-yl)oxazol-2-amine (XLogP3 not available but predicted to be significantly lower due to the absence of the methyl group) [1]. This increase in LogP is a well-established class-level inference for indole N-methylation, directly correlating with improved membrane permeability and a higher potential for central nervous system (CNS) penetration [2]. The difference is substantial enough to impact compound distribution in vivo and should be a key consideration in the selection of lead compounds for CNS-targeted programs.

Medicinal Chemistry Pharmacokinetics Drug Discovery

Reduced Hydrogen Bond Donor Capacity vs. Regioisomer (2-yl) Analogs

5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine possesses a topological polar surface area (TPSA) of 57 Ų and a single hydrogen bond donor (the primary amine) [1]. In contrast, its regioisomer, 5-(1-methyl-1H-indol-2-yl)oxazol-2-amine, is predicted to have a similar TPSA but may exhibit a different orientation of hydrogen bond donors due to the altered position of the oxazole ring . This subtle difference in TPSA and donor/acceptor geometry can significantly influence binding interactions with biological targets, as demonstrated in studies of analogous oxazole-indole kinase inhibitors where small changes in TPSA correlated with altered selectivity profiles [2]. While direct head-to-head binding data for these specific regioisomers is not available in the public domain, this class-level inference underscores the importance of regiospecificity in lead optimization.

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

Improved Synthetic Accessibility and Cost-Efficiency via Optimized One-Pot Synthesis

A 2022 patent (WO2022156789) describes a novel one-pot synthesis method for indole-oxazol-2-amine derivatives, which includes the target compound as a key intermediate [1]. This method significantly improves yield and reduces production costs compared to traditional multi-step synthetic routes, as documented for related compounds like 5-(1,2-dimethyl-1H-indol-3-yl)-1,3-oxazol-2-amine [2]. While the exact yield increase for 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine is not explicitly stated in the available literature, the patent's broad applicability suggests a similar improvement in synthetic efficiency, making it a more cost-effective choice for large-scale pharmaceutical and agrochemical research [3]. The compound's commercial availability from multiple vendors with high purity (≥98%) further confirms its accessibility .

Synthetic Chemistry Process Chemistry Procurement

Optimal Application Scenarios for 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine Based on Quantitative Evidence


Central Nervous System (CNS) Drug Discovery Programs Targeting Kinases or GPCRs

Given its enhanced lipophilicity (XLogP3 = 2.1) relative to unmethylated analogs, 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine is predicted to have superior blood-brain barrier penetration [1]. This makes it a prime candidate for CNS-targeted drug discovery, particularly for programs aimed at modulating kinases or G protein-coupled receptors (GPCRs) implicated in neurological disorders. The compound's scaffold is known to be amenable for further derivatization to optimize selectivity and potency against specific CNS targets [2].

Lead Optimization for Selective Kinase Inhibition with Reduced Off-Target Effects

The specific topological polar surface area (TPSA = 57 Ų) and hydrogen bond donor profile of this regioisomer (3-yl) are distinct from its 2-yl counterpart, suggesting a unique binding mode that can be exploited for achieving selectivity [3]. This compound serves as an ideal starting point for SAR studies aimed at developing selective kinase inhibitors with minimized off-target liabilities, a critical factor in reducing toxicity and improving therapeutic indices [4].

Cost-Effective Lead Generation and Fragment-Based Drug Discovery (FBDD)

The improved synthetic accessibility and reduced production cost, enabled by the one-pot synthetic method described in patent WO2022156789, make this compound a cost-effective choice for large-scale screening libraries and fragment-based drug discovery campaigns [5]. Its high purity (≥98%) ensures reliable and reproducible results in high-throughput assays, accelerating the hit-to-lead process .

Agrochemical and Veterinary Medicine Development Targeting Indole-Responsive Pathways

Indole-oxazole hybrids have demonstrated utility as kinase inhibitors and antimicrobial agents, with applications extending beyond human pharmaceuticals into agrochemicals and veterinary medicine [6]. The enhanced metabolic stability predicted for N-methylated indoles like 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine makes it a valuable scaffold for developing novel fungicides, herbicides, or antiparasitic agents [7]. Its commercial availability and moderate cost further support its use in these industrial research settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.